1-(4-chlorophenyl)-4-{3-oxa-8-azabicyclo[3.2.1]octane-8-carbonyl}pyrrolidin-2-one

Ribonucleotide reductase inhibition Cancer Enzyme assay

The compound 1-(4-chlorophenyl)-4-{3-oxa-8-azabicyclo[3.2.1]octane-8-carbonyl}pyrrolidin-2-one (CAS 1396862-60-4) is a synthetic small molecule featuring a pyrrolidin-2-one core N‑substituted with a 4‑chlorophenyl group and a bridged 3‑oxa-8‑azabicyclo[3.2.1]octane carbonyl motif. Its molecular architecture aligns with a class of sulfonamide and amide derivatives disclosed in patents targeting ribonucleotide reductase (RNR) and muscarinic acetylcholine receptors.

Molecular Formula C17H19ClN2O3
Molecular Weight 334.8
CAS No. 1396862-60-4
Cat. No. B2930394
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-chlorophenyl)-4-{3-oxa-8-azabicyclo[3.2.1]octane-8-carbonyl}pyrrolidin-2-one
CAS1396862-60-4
Molecular FormulaC17H19ClN2O3
Molecular Weight334.8
Structural Identifiers
SMILESC1CC2COCC1N2C(=O)C3CC(=O)N(C3)C4=CC=C(C=C4)Cl
InChIInChI=1S/C17H19ClN2O3/c18-12-1-3-13(4-2-12)19-8-11(7-16(19)21)17(22)20-14-5-6-15(20)10-23-9-14/h1-4,11,14-15H,5-10H2
InChIKeyMTMFTZZOPUAEJX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Chlorophenyl)-4-{3-oxa-8-azabicyclo[3.2.1]octane-8-carbonyl}pyrrolidin-2-one – Structural Identity and Research Provenance


The compound 1-(4-chlorophenyl)-4-{3-oxa-8-azabicyclo[3.2.1]octane-8-carbonyl}pyrrolidin-2-one (CAS 1396862-60-4) is a synthetic small molecule featuring a pyrrolidin-2-one core N‑substituted with a 4‑chlorophenyl group and a bridged 3‑oxa-8‑azabicyclo[3.2.1]octane carbonyl motif . Its molecular architecture aligns with a class of sulfonamide and amide derivatives disclosed in patents targeting ribonucleotide reductase (RNR) and muscarinic acetylcholine receptors [1][2]. While structural analogues have been profiled in patent-internal benchmarking, this specific congener remains undercharacterised in public peer‑reviewed literature, with the available evidence base limited to patent exemplification and vendor‑curated reference standards.

Structural ClassPyrrolidin-2-one core with 3-oxa-8-azabicyclo[3.2.1]octane carbonyl and 4-chlorophenyl group
Patent ProvenanceDisclosed in Taiho RNR/muscarinic inhibitor patent families (US10889555, US11634395)
Characterisation StatusUndercharacterised in peer-reviewed literature; available as vendor-curated reference standard

Why Interchanging 1-(4-Chlorophenyl)-4-{3-oxa-8-azabicyclo[3.2.1]octane-8-carbonyl}pyrrolidin-2-one with In‑Class Analogues Is Not Supported by Data


Compounds sharing the 3-oxa-8-azabicyclo[3.2.1]octane scaffold exhibit divergent pharmacological profiles depending on the appended aryl and carbonyl substituents. Within the Taiho RNR inhibitor patent family, the nature of the sulfonamide or amide linkage and the substitution pattern on the phenyl ring dictate both target engagement (IC₅₀ values ranging from 50 nM to 130 nM against RNR) and muscarinic receptor selectivity [1][2]. The 4‑chlorophenyl‑pyrrolidinone variant may therefore display distinct potency, selectivity, or physicochemical behaviour relative to its 4‑fluorophenyl or 3,4‑dimethylphenyl counterparts . Without experimental head‑to‑head data, generic substitution cannot guarantee equivalent performance in biochemical or cellular assays.

Potency may shift with substituent
Patent-internal RNR IC₅₀ spans 50–130 nM across analogues; the 4‑chlorophenyl variant lacks reported data. Activity cannot be inferred from neighbouring congeners.
Subtype selectivity is uncharacterised
Related 3-oxa-8-azabicyclo derivatives engage M1 and M2 receptors; the 4‑chlorophenyl group may alter subtype preference. No binding data exist for this compound.
Physicochemical profile differs from analogues
Chlorine (π=+0.71) confers higher lipophilicity than fluorine (π=+0.14) but lower than 3,4‑dimethyl. Estimated clogP Δ may affect solubility, permeability, and assay interference.

Quantitative Differentiation Evidence for 1-(4-Chlorophenyl)-4-{3-oxa-8-azabicyclo[3.2.1]octane-8-carbonyl}pyrrolidin-2-one


RNR Inhibitory Potency Inferred from Patent-Internal Benchmarking of the 3-Oxa-8-Azabicyclo[3.2.1]octane Series

The target compound is not explicitly listed in the public examples of US10889555 or US11634395; however, structurally related sulfonamides containing the identical 3-oxa-8-azabicyclo[3.2.1]octane carbonyl fragment display RNR inhibitory IC₅₀ values of 70 nM (Example 116) to 130 nM (Example 200A) [1][2]. The 4‑chlorophenyl‑pyrrolidinone analogue is expected to fall within a similar potency window, though its exact IC₅₀ remains undisclosed. Without a direct measurement, its position relative to the most potent congener (IC₅₀ 50 nM, Example 222A) cannot be determined [2].

RNR Potency Context
Class-level inference
Not publicly reported
Supports SAR review but requires in‑house profiling
Patent examples show IC₅₀ 50–130 nM for close analogues
Ribonucleotide reductase inhibition Cancer Enzyme assay

Muscarinic Receptor Engagement Profile Relative to Structural Congeners

BindingDB entries for compounds bearing the 3-oxa-8-azabicyclo[3.2.1]octane carbonyl group report dual M1/M2 affinity with IC₅₀ values of 70 nM (BDBM477357) and 80 nM (BDBM477420) [1][2]. The target compound’s 4‑chlorophenyl substituent may modulate selectivity between M1 and M2 subtypes, but no receptor profiling data are publicly available. In contrast, the 4‑fluorophenyl analogue (CAS 1396816-12-8) and the 3,4‑dimethylphenyl variant (CAS 1396624-97-7) also lack published binding data, making cross‑comparison impossible at present .

Muscarinic Binding Context
Data to verify
No affinity data available
M1/M2 selectivity impact of 4‑Cl remains uncharacterised
Related compounds bind M1/M2 at 70–80 nM (BindingDB)
Muscarinic receptor M1/M2 selectivity Binding assay

Physicochemical Distinction Afforded by the 4-Chlorophenyl Substituent

The clogP of the target compound is predicted to be higher than that of the 4‑fluorophenyl analogue due to the greater lipophilicity of chlorine versus fluorine (Hansch π: Cl = +0.71; F = +0.14) [1]. This difference may translate into altered membrane permeability and metabolic stability profiles. The 3,4‑dimethylphenyl variant (CAS 1396624-97-7) introduces additional steric bulk that could further differentiate binding pocket accommodation. Quantitative experimental logP/D, solubility, and ADME parameters have not been disclosed for any member of this series, so all comparisons remain at the level of in silico prediction.

Lipophilicity Estimate
Class-level inference
Target clogP ~2.5
4‑F ~2.0 · 3,4‑Me ~3.0
Mid‑range lipophilicity for in‑vitro screening gradient
In silico estimate; no experimental logD reported
Lipophilicity Solubility ADME prediction

Recommended Use Cases for 1-(4-Chlorophenyl)-4-{3-oxa-8-azabicyclo[3.2.1]octane-8-carbonyl}pyrrolidin-2-one Based on Current Evidence


SAR Expansion of Ribonucleotide Reductase Inhibitor Libraries

The 4‑chlorophenyl‑pyrrolidinone scaffold can serve as a core template for systematic SAR studies aimed at mapping the contribution of the aryl halide substituent to RNR potency. Researchers can benchmark this compound against the 70 nM IC₅₀ of the Example 116 sulfonamide series from US10889555 [1] to evaluate whether the pyrrolidinone amide linkage preserves or enhances enzyme inhibition.

Probing Muscarinic Receptor Subtype Selectivity

Given that related 3-oxa-8-azabicyclo[3.2.1]octane derivatives engage both M1 and M2 receptors with IC₅₀ values of 70–80 nM [2][3], this compound presents an opportunity to assess the impact of the 4‑chlorophenyl group on subtype selectivity. Radioligand displacement assays in CHO cells expressing individual muscarinic subtypes would generate the first selectivity fingerprint for this chemotype.

Physicochemical Comparator in Parallel SAR Campaigns

The intermediate lipophilicity of the 4‑chlorophenyl analogue (estimated clogP ~2.5) positions it between the more polar 4‑fluorophenyl (clogP ~2.0) and the more lipophilic 3,4‑dimethylphenyl (clogP ~3.0) variants [4]. This gradient makes the compound a useful tool for correlating lipophilicity with off‑target binding or cytotoxicity in cell‑based assays.

Reference Standard for Analytical Method Development

The well‑defined molecular structure (C₁₇H₁₉ClN₂O₃, MW 334.8 g/mol) and the presence of both UV‑active chromophores and a chiral bicyclic core make this compound suitable as a reference standard for HPLC method development, chiral separation optimisation, or mass spectrometry tuning in laboratories working with azabicyclic drug candidates.

Application
Selection Property
Validation Focus
RNR inhibitor SAR expansion
Aryl halide-substituted pyrrolidinone scaffold
In‑house RNR enzymatic assay profiling
Muscarinic subtype selectivity profiling
4‑Chlorophenyl modulation of M1/M2 affinity
Radioligand binding in CHO cells per subtype
Physicochemical comparator in parallel SAR
Intermediate lipophilicity (Cl substituent)
Correlate logP with off‑target binding or cytotoxicity
Analytical reference standard for HPLC/MS
UV‑active chromophores and chiral bicyclic core
Chiral separation method development and MS tuning
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